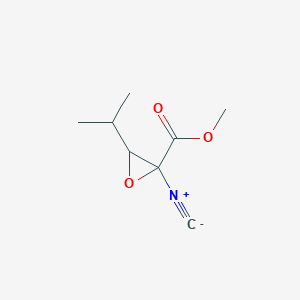![molecular formula C8H16N2O4 B14373800 ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate CAS No. 90498-82-1](/img/structure/B14373800.png)
ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate is an organic compound belonging to the class of carbamate esters. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate typically involves the reaction of ethyl chloroformate with N-methylcarbamate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the desired product. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products
Properties
CAS No. |
90498-82-1 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-4-13-7(11)9-6-10(3)8(12)14-5-2/h4-6H2,1-3H3,(H,9,11) |
InChI Key |
MVNDXVHXPFWFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCN(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)








